molecular formula C23H25N3O3 B13738384 3-Acetamidostrychnine CAS No. 19452-88-1

3-Acetamidostrychnine

Cat. No.: B13738384
CAS No.: 19452-88-1
M. Wt: 391.5 g/mol
InChI Key: XBWZQNUDVIKNSJ-XJZMMIRDSA-N
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Description

3-Acetamidostrychnine is a specialized chemical derivative of strychnine, a well-known monoterpene indole alkaloid . Strychnine itself is primarily recognized for its high toxicity and potent antagonism of glycine receptors in the spinal cord and brainstem . By competitively blocking inhibitory glycine receptors, strychnine induces neuronal hyperexcitability, leading to uncontrolled muscular contractions and convulsions . The structural modification at the 3-position to form the acetamide analog is intended for research applications, potentially altering its pharmacokinetics, receptor binding affinity, or metabolic pathway compared to the parent compound. This derivative is provided as a high-purity analytical standard for use in neuroscience, toxicology, and pharmacology research. It may serve as a key intermediate in synthetic chemistry or as a probe for studying the structure-activity relationships of glycine receptor antagonists. Researchers can utilize this compound to investigate the mechanisms of inhibitory neurotransmission and convulsant pathways. This product is strictly for research use in laboratory settings. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Proper safety protocols must be followed when handling this material.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

19452-88-1

Molecular Formula

C23H25N3O3

Molecular Weight

391.5 g/mol

IUPAC Name

N-[(4aR,5aS,13aS,15aS,15bR)-14-oxo-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-11-yl]acetamide

InChI

InChI=1S/C23H25N3O3/c1-12(27)24-14-2-3-16-17(8-14)26-20(28)10-18-21-15-9-19-23(16,22(21)26)5-6-25(19)11-13(15)4-7-29-18/h2-4,8,15,18-19,21-22H,5-7,9-11H2,1H3,(H,24,27)/t15-,18-,19-,21-,22-,23?/m0/s1

InChI Key

XBWZQNUDVIKNSJ-XJZMMIRDSA-N

Isomeric SMILES

CC(=O)NC1=CC2=C(C=C1)C34CCN5[C@H]3C[C@@H]6[C@@H]7[C@@H]4N2C(=O)C[C@@H]7OCC=C6C5

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)C34CCN5C3CC6C7C4N2C(=O)CC7OCC=C6C5

Origin of Product

United States

Advanced Synthetic Methodologies for 3 Acetamidostrychnine and Its Precursors

Strategies for Total Synthesis of the Strychnine (B123637) Core Relevant to 3-Acetamidostrychnine Formation

The total synthesis of strychnine has been a benchmark in organic chemistry for decades, showcasing the evolution of synthetic strategy and prowess. researchgate.net The relevance of these syntheses to preparing this compound lies in their ability to either tolerate or strategically introduce functionality at the C3 position.

The first total synthesis of strychnine, accomplished by R. B. Woodward in 1954, is a landmark achievement in chemical synthesis. nih.govwikipedia.org This synthesis was a lengthy, linear sequence that confirmed the complex, heptacyclic structure of the molecule. nih.govvu.nl

Woodward's Synthesis (1954):

Strategy: A linear approach targeting the intermediate isostrychnine, which can be converted to strychnine. nih.gov The synthesis began with the construction of the indole (B1671886) ring system (Ring II) using a Fischer indole synthesis. wikipedia.org

Key Steps: The synthesis involved a sequence of classical reactions to build the seven rings, including a critical step to form the C-ring and the quaternary carbon stereocenter. nih.gov

Adaptation for Functionalization: Woodward's classical synthesis, and others of that era, were primarily focused on reaching the final natural product to prove its structure. scripps.edu They are not easily adaptable for late-stage functionalization. The introduction of a substituent at the C3 position would be challenging due to the lack of regioselective methods at the time and the potential for undesired reactions at other sensitive sites in the complex molecule. Any modification would likely require a redesign of the entire synthetic sequence from an early stage. The C3 position, part of an enamine-like system within the indole, is reactive, but controlling its reactivity in the presence of the numerous other functional groups in a late-stage intermediate of the Woodward synthesis would be a formidable challenge. quora.com

Since Woodward's initial success, numerous research groups have developed more efficient and elegant syntheses of the strychnine core. wikipedia.org Many of these modern routes employ convergent strategies, where complex fragments of the molecule are synthesized independently before being joined together, or utilize powerful transition-metal-catalyzed reactions to form key bonds. researchgate.netnih.gov These approaches offer greater flexibility for creating analogs like this compound.

Modern syntheses have often relied on novel cascade reactions and transition-metal catalysis to rapidly build molecular complexity. researchgate.netnih.gov For example, the Rawal synthesis featured an intramolecular Diels-Alder reaction, while the Vanderwal synthesis utilized an intramolecular cycloaddition of a Zincke aldehyde. nih.govacs.orgorganic-chemistry.org The Vollhardt synthesis employed a cobalt-mediated [2+2+2]-cycloaddition. nih.govresearchgate.net These strategies often lead to key intermediates like the Wieland-Gumlich aldehyde or isostrychnine, from which strychnine can be obtained. nih.govwikipedia.org

The development of these varied routes provides a toolbox of potential pathways to access functionalized strychnine precursors. A divergent strategy, for instance, could involve synthesizing a late-stage intermediate that is amenable to various C3-functionalization reactions, allowing for the creation of a library of derivatives, including this compound.

Key Strategist(s) Core Strategy / Key Reaction Longest Linear Sequence (Steps) Relevance to Analog Synthesis
Woodward (1954) Linear synthesis, Fischer indole, classical reactions nih.govwikipedia.org28 vu.nlLow; not designed for late-stage functionalization.
Rawal (1994) Intramolecular Diels-Alder, Heck reaction nih.govwikipedia.org~13 (racemic) nih.govModerate; functional groups could potentially be incorporated into the diene or dienophile precursors.
Shibasaki (2002) Asymmetric Michael reaction, tandem cyclization wikipedia.orgresearchgate.net~23 (chiral)High; use of catalytic asymmetric reactions allows for the synthesis of specific enantiomers with tailored building blocks.
Vanderwal (2011) Zincke aldehyde cycloaddition, Brook rearrangement acs.orgorganic-chemistry.org6 (to Wieland-Gumlich aldehyde) organic-chemistry.orgHigh; highly convergent and concise route allows for rapid access to a key intermediate suitable for diversification.
Reissig (2010) Samarium diiodide cascade reaction nih.govwikipedia.org9 (formal synthesis) nih.govModerate; cascade reactions can be sensitive to substrate modifications.

Semisynthetic Routes to this compound from Natural Strychnine

Modifying strychnine obtained from natural sources, such as the seeds of the Strychnos nux-vomica tree, is a more direct approach to obtaining derivatives like this compound. wikipedia.org The success of this strategy hinges on the ability to achieve regioselective functionalization, specifically at the C3 position.

The C3 position of the indole nucleus in strychnine is part of a C2-C3 double bond and is electronically analogous to the β-carbon of an enamine. quora.com This inherent reactivity makes it a prime target for specific chemical modifications.

The oxidation of strychnine has been studied, often in the context of colorimetric tests for its identification. researchgate.net Strong oxidizing agents in acidic media can lead to a complex cascade of reactions, resulting in a rearranged product known as strychnochromine. researchgate.net This process involves the allylic ether linkage and the C2-C3 double bond. researchgate.net While these powerful oxidation reactions are generally too destructive for a controlled synthesis of a C3-functionalized derivative, milder and more selective oxidation methods could potentially be employed. For instance, a controlled epoxidation of the C2-C3 double bond followed by regioselective opening of the epoxide with a nitrogen nucleophile could, in principle, lead to a 3-amino precursor. However, controlling the selectivity of such reactions on a complex scaffold like strychnine remains a significant synthetic challenge.

Given the enamine-like character of the C3 position, it is inherently nucleophilic and susceptible to attack by electrophiles. quora.com This provides a logical pathway for regioselective functionalization.

A significant modern advancement in this area is the iridium-catalyzed C-H borylation of strychnine. researchgate.net This reaction demonstrates remarkable regioselectivity, targeting the C3 position. The resulting C3-borylated strychnine is a versatile synthetic intermediate. The boronic ester can be subjected to a variety of subsequent cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon or carbon-heteroatom bonds. acs.org This two-step sequence—C-H borylation followed by cross-coupling—represents a powerful and flexible platform for introducing a wide range of functional groups at the C3 position, including precursors to the acetamido group.

Other electrophilic reactions common for indoles, such as Mannich reactions or Friedel-Crafts-type acylations, could potentially be applied to strychnine. scribd.com However, the reaction conditions would need to be carefully optimized to avoid side reactions at other nucleophilic sites, such as the N1 nitrogen or the basic N4 nitrogen (which is typically protonated under acidic conditions). google.comacs.org Direct nucleophilic substitution at the unfunctionalized C3 position is not feasible. However, if the C3 position is first functionalized with a suitable leaving group, a subsequent nucleophilic substitution could be envisioned as a route to introduce the desired amine functionality.

Reaction Type Reagents / Catalyst Intermediate Product Key Feature
C-H Borylation [Ir(diphosphine)] catalyst, B₂pin₂ researchgate.net3-Boryl-isostrychnineHigh regioselectivity for the C3 position; forms a versatile intermediate for cross-coupling. researchgate.net
Electrophilic Amination Photoredox catalysis, O-aryl hydroxylamines sci-hub.se3-Amino-strychnine derivativeA potential modern method for direct C-H amination of electron-rich arenes. sci-hub.se
Oxidation Strong oxidants (e.g., CrO₃, KMnO₄) researchgate.netComplex rearranged productsGenerally not synthetically useful for controlled C3-functionalization. researchgate.net

Acetamidation Chemistry in Strychnine Derivatives

Acetamidation in this context refers to the two-stage process of introducing an amino group onto the strychnine core and its subsequent acylation to form the target acetamide (B32628).

The formation of the crucial precursor, 3-aminostrychnine, is not extensively detailed in dedicated publications but can be achieved through established reactions. A thesis by Annam Chacko, P. documents the synthesis of 3-aminostrychnine via the reduction of a 3-nitro intermediate, which was then acetylated cusat.ac.in. This classical approach involves two key steps:

Nitration of Strychnine: The introduction of a nitro group at the C3 position of the indole ring is the initial step. The indole nucleus in strychnine is susceptible to electrophilic aromatic substitution. While specific conditions for strychnine are not widely published, methods used for other indole-containing compounds, such as the use of nitric acid in acetic anhydride (B1165640), are applicable for achieving nitration at the C3-position rsc.org.

Reduction of 3-Nitrostrychnine: The subsequent reduction of the nitro group to a primary amine is a standard transformation. Various reagents can accomplish this, with common methods including:

Catalytic Hydrogenation: The use of hydrazine (B178648) hydrate (B1144303) in the presence of a palladium-charcoal catalyst is an effective method for reducing nitro groups on heterocyclic systems rsc.org.

Metal-Acid Systems: A combination of zinc powder and acetic acid in a suitable solvent like DMF is a well-established method for the reduction of nitroarenes to their corresponding amines in the synthesis of complex alkaloids mdpi.com.

A more advanced, one-pot reductive amidation could also be envisioned. In this approach, the nitro-strychnine intermediate would be reduced in the presence of an acylating agent, leading directly to the amide product. This method has been successfully applied to other alkaloid systems, such as manzamine, using zinc and acetic acid in the presence of an acyl chloride mdpi.com.

The conversion of 3-aminostrychnine to this compound is a straightforward N-acetylation. This reaction is typically high-yielding and can be performed under various conditions. The most common acetylating agent is acetic anhydride, often used with or without a catalyst or base scribd.comijcrt.orgorientjchem.org. Acetyl chloride in a buffered aqueous medium is also a viable, though highly reactive, alternative ias.ac.in.

The selection of the protocol can be influenced by the scale and the desired purity. Catalyst-free methods, often conducted neat or in water, represent a green and efficient approach orientjchem.org. Acidic or basic catalysts can also be employed to accelerate the reaction ijcrt.orgresearchgate.net. A study on the synthesis of strychnine derivatives explicitly mentions the acetylation of 2-aminostrychnine (B2706183) using acetic anhydride at 60°C, a protocol directly transferable to the 3-amino isomer cusat.ac.in.

Table 1: Comparison of N-Acetylation Protocols for Aromatic Amines
MethodReagentsConditionsAdvantagesReference
Acid-CatalyzedAcetic Anhydride, Vinegar (Acetic Acid)Room Temperature, Solvent-FreeEco-friendly, readily available catalyst, high yield. ijcrt.org
Catalyst-Free (Solvent)Acetic Anhydride, WaterRoom TemperatureGreen chemistry, simple procedure, high yield. orientjchem.org
Catalyst-Free (Neat)Acetic AnhydrideRoom TemperatureAvoids solvent use, simple work-up. orientjchem.org
Base-Mediated (Aqueous)Acetyl Chloride, NaHCO₃, BrineRoom TemperatureUses inexpensive but highly reactive acetyl chloride safely in an aqueous medium. ias.ac.in
Lewis Acid CatalyzedAcetic Anhydride, Cu(BF₄)₂Room Temperature, Solvent-FreeEfficient for diverse amines, including acid-sensitive substrates. organic-chemistry.org

Catalytic Strategies in this compound Synthesis

Modern synthetic chemistry offers powerful catalytic tools that can be applied to the synthesis and functionalization of complex molecules like strychnine. These strategies can provide novel entries to precursors of this compound, potentially with greater efficiency and selectivity.

Transition metals are central to many total syntheses of strychnine, primarily for constructing its intricate polycyclic core nih.gov. These catalytic systems can also be harnessed for the direct functionalization of the strychnine molecule.

C-H Functionalization: Instead of the classical nitration/reduction sequence, modern C-H activation/amination reactions offer a more direct route. While direct C3-amination of strychnine has not been specifically reported, related transformations highlight its potential. For instance, copper-catalyzed direct amidation of aromatic C-H bonds with phthalimide (B116566) has been developed, providing a potential, albeit likely challenging, route to an amine precursor acs.org.

C-H Borylation: A significant breakthrough is the highly C3-selective C-H borylation of strychnine using an iridium-diphosphine catalyst researchgate.net. This reaction installs a boronic ester at the desired position, which is a versatile handle for subsequent cross-coupling reactions. This borylated strychnine could be converted to 3-aminostrychnine via a Chan-Lam or Buchwald-Hartwig amination, offering a modern and selective pathway.

Core Synthesis: The total syntheses of strychnine showcase the power of transition metals. Key strategies include cobalt-mediated [2+2+2] cycloadditions to form the carbazole (B46965) core acs.org and palladium-catalyzed reactions, such as the Heck reaction, to close key rings nih.govoup.comresearchgate.net. These methods underscore the utility of transition-metal catalysis in manipulating the strychnine skeleton.

Organocatalysis has emerged as a powerful strategy for asymmetric synthesis, famously applied to the total synthesis of strychnine.

Cascade Reactions: The MacMillan group demonstrated a landmark organocascade catalysis approach to strychnine oup.comnih.gov. Using a chiral imidazolidinone catalyst, a Diels-Alder/elimination/conjugate addition sequence was initiated to construct a key tetracyclic intermediate with excellent enantioselectivity (97% ee) nih.gov. This highlights how organocatalysis can orchestrate complex bond-forming events and control stereochemistry in a single operation.

Application to Functionalization: While primarily used for building the molecular framework, the principles of organocatalysis could be extended to the diastereoselective functionalization of the strychnine molecule. A chiral organocatalyst could potentially differentiate between the prochiral faces of the indole ring during an electrophilic addition, guiding an incoming group to a specific orientation relative to the existing stereocenters. However, specific applications of this concept for C3 functionalization of strychnine are not yet reported.

Table 2: Catalytic Strategies Relevant to 3-Substituted Strychnine Synthesis
StrategyCatalyst TypeKey TransformationRelevance to this compoundReference
C-H BorylationIridiumDirect, selective borylation of the C3-H bond.Provides a key intermediate (3-borylstrychnine) for conversion to 3-aminostrychnine. researchgate.net
Organocascade CatalysisChiral ImidazolidinoneAsymmetric construction of the strychnine core.Demonstrates the power of catalysis to control stereochemistry in complex alkaloid synthesis. oup.comnih.gov
Heck CyclizationPalladiumFormation of the piperidine (B6355638) D ring.A key tool in many total syntheses, illustrating the utility of Pd-catalysis. nih.gov
[2+2+2] CycloadditionCobaltConstruction of the carbazole core.An efficient method for assembling the core ring system. acs.org
Aza-Cope/Mannich Cascade(Lewis) AcidStereoselective formation of the CDE tricyclic core.Highlights catalyst- and substrate-controlled diastereoselectivity. nih.govwikipedia.org

Stereochemical Control and Diastereoselectivity in this compound Synthesis

The strychnine molecule is a rigid, conformationally constrained heptacyclic structure with multiple stereocenters. Any synthetic transformation performed on this scaffold must contend with profound stereochemical influences.

Substrate Control: The inherent three-dimensional structure of strychnine creates a highly differentiated steric environment. The approach of an electrophile to the C2-C3 double bond of the indole nucleus will be heavily biased by the steric bulk of the rest of the molecule. This inherent diastereoselectivity, or substrate control, will favor the formation of one diastereomer over the other. Synthetic strategies must either work with this inherent bias or find ways to overcome it.

Reagent and Catalyst Control: Modern synthetic methods allow for the stereochemical outcome of a reaction to be dictated by the catalyst or reagents rather than the substrate. In the context of strychnine synthesis, this is exemplified by several key approaches:

The Overman synthesis utilizes a cationic aza-Cope rearrangement-Mannich reaction cascade to construct the CDE ring system with complete diastereoselectivity, a result of a highly organized, chair-like transition state enforced by the reaction mechanism nih.govwikipedia.org.

The Rawal synthesis employs an intramolecular Diels-Alder reaction where the stereochemical outcome is precisely controlled, leading to the desired isomer for further elaboration researchgate.netacs.org.

Asymmetric catalysis, as seen in the MacMillan organocatalytic approach, uses a chiral catalyst to create a chiral environment around the reactants, thereby directing the formation of a specific enantiomer of a key intermediate nih.gov.

For the synthesis of this compound, these principles are critical. A catalytic C-H functionalization at C3 using a chiral catalyst could potentially achieve high diastereoselectivity, affording a single stereoisomer of the 3-functionalized product. The choice of catalyst and ligand would be paramount in overcoming or reinforcing the innate substrate control of the strychnine core.

Green Chemistry Principles and Sustainable Approaches in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound offers a framework for developing more environmentally benign and efficient processes. This involves a critical evaluation of each step, from the creation of the necessary precursor, 3-aminostrychnine, to the final acetylation reaction. The twelve principles of green chemistry serve as a guide to innovate and improve upon traditional synthetic routes. nih.gov

Detailed Research Findings

While specific research on the green synthesis of this compound is not extensively documented, the principles can be applied to its plausible synthetic pathways. A traditional synthesis would likely involve the nitration of strychnine, followed by reduction to form 3-aminostrychnine, and subsequent acetylation. This route, however, often employs hazardous reagents like nitric and sulfuric acids, metal-based reducing agents, and volatile organic solvents, resulting in significant waste and poor atom economy.

Sustainable approaches focus on improving two key stages: the synthesis of the 3-aminostrychnine precursor and the final N-acetylation step.

Greener Synthesis of Precursors:

Modern synthetic strategies aim to bypass the hazardous nitration/reduction sequence. One advanced approach is the direct C-H functionalization of the strychnine core. While challenging, the development of selective catalysts for C-H amination or amidation could provide a direct route to the precursor, significantly shortening the synthesis and reducing waste. researchgate.net

Biocatalysis presents another frontier for greener precursor synthesis. Enzymes, such as certain oxidases or aminases, could potentially introduce a functional group at the C-3 position with high selectivity under mild, aqueous conditions, eliminating the need for harsh chemical reagents. rsc.orgnih.govsemanticscholar.org The use of engineered enzymes derived from organisms that produce alkaloids is a promising area of research for creating novel, sustainable pathways to complex molecules. mpg.de

Sustainable N-Acetylation Methodologies:

The final step, the acetylation of 3-aminostrychnine, is a prime target for green innovation. Traditional methods often use acetic anhydride with a base like pyridine (B92270) or in chlorinated solvents, which are toxic and generate waste that is difficult to treat. frontiersin.orgresearchgate.net Greener alternatives focus on catalytic processes, safer reagents, and improved reaction conditions.

Catalytic Approaches: The use of heterogeneous or reusable catalysts is a cornerstone of green chemistry. Solid acid catalysts, such as Fe(III)-exchanged Montmorillonite K10 clay, can facilitate the acylation of amines using carboxylic acids as the acylating agent, offering high atom economy and easy catalyst separation. researchgate.net Simple, inexpensive, and environmentally benign Brønsted acid catalysts like tartaric acid have also been shown to be effective for the N-acetylation of aromatic amines using glacial acetic acid. ias.ac.in

Alternative Acetylating Agents: Replacing acetic anhydride can significantly improve the greenness of the reaction. Acetic acid is an ideal choice from an atom economy perspective, as the only byproduct is water. ias.ac.in Another green alternative is isopropenyl acetate, which produces acetone (B3395972) as its only byproduct—a relatively benign and easily removable solvent. frontiersin.orgfrontiersin.org

Safer Solvents and Solvent-Free Conditions: A major source of waste in chemical synthesis is the use of solvents. Replacing hazardous chlorinated solvents with greener alternatives like water, ethanol, or other bio-based solvents is a key objective. acs.orgresearchgate.netmdpi.com In some cases, acetylation can be performed under solvent-free conditions, often aided by microwave irradiation, which dramatically reduces the environmental factor (E-factor) of the process. researchgate.netfrontiersin.orgsemanticscholar.orgbeilstein-journals.org

Biocatalysis: Enzymes such as lipases or acyltransferases can catalyze the acetylation of amines with high chemo- and regioselectivity in aqueous media. rsc.orgacs.org This approach avoids the need for protecting groups and harsh reagents, aligning perfectly with green chemistry principles. nih.govsemanticscholar.org

Comparative Analysis of Acetylation Methods

The following data tables illustrate the potential improvements offered by green chemistry approaches compared to a traditional method for the N-acetylation of a hypothetical precursor, 3-aminostrychnine. The values for greener methods are based on findings from analogous reactions reported in the literature.

Table 1: Comparison of Traditional and Greener Acetylation Methodologies for 3-Aminostrychnine

MethodAcylating AgentCatalyst/BaseSolventKey ConditionsAtom Economy (AE) (%)Estimated E-Factor
TraditionalAcetic AnhydridePyridine (excess)Dichloromethane (DCM)Room Temp, 12h~65%>50
Green (Catalytic)Acetic AcidTartaric Acid (cat.)Solvent-free118°C, 75 min ias.ac.in~83%<5
Green (Alternative Reagent)Isopropenyl AcetateVOSO₄ (cat.)Solvent-free60°C, 24h frontiersin.orgfrontiersin.org~72%<5
Green (Biocatalytic)Ethyl AcetateImmobilized LipaseWater/BufferRoom Temp, 4-24h rsc.orgsemanticscholar.org~83%~5-15

Atom Economy (AE) is calculated as (MW of product / sum of MW of all reactants) x 100. tamu.eduacs.org Environmental Factor (E-Factor) is the ratio of the mass of waste to the mass of product. Lower values are better. mdpi.commdpi.com

Table 2: Summary of Green Chemistry Advantages in Proposed Acetylation Methods

MethodKey Green Advantages
Catalytic (Tartaric Acid)- High atom economy ias.ac.in
  • Avoids hazardous solvents (solvent-free) ias.ac.in
  • Uses a biodegradable, inexpensive organocatalyst ias.ac.in
  • Alternative Reagent (Isopropenyl Acetate)- Forms a benign byproduct (acetone) frontiersin.org
  • Potential for solvent-free conditions frontiersin.orgfrontiersin.org
  • Avoids corrosive acid byproducts
  • Biocatalytic (Lipase)- Operates in aqueous media under mild conditions nih.gov
  • High selectivity, reducing byproducts and need for protecting groups semanticscholar.org
  • Catalyst is biodegradable and from renewable sources rsc.org
  • These sustainable approaches, by focusing on principles like atom economy, catalysis, and the reduction of hazardous substances, pave the way for the efficient and environmentally responsible synthesis of this compound and other complex molecules. epa.govnih.govrsc.orgresearchgate.net

    Chemical Reactivity, Mechanisms, and Derivatization of 3 Acetamidostrychnine

    Reactions Involving the Acetamido Moiety: Hydrolysis, N-Alkylation, and Rearrangements

    The acetamido group (–NHCOCH₃) at the C3 position is a secondary amide, and its reactivity is characteristic of this functional class. Key transformations include hydrolysis, N-alkylation, and potentially, rearrangements under specific conditions.

    Hydrolysis: Amide hydrolysis, the cleavage of the amide bond to form a carboxylic acid and an amine, is a fundamental reaction. youtube.com For 3-Acetamidostrychnine, this reaction would yield 3-aminostrychnine and acetic acid. The process is typically slow and requires harsh conditions, such as heating in the presence of a strong acid or base. youtube.com

    Acid-Catalyzed Hydrolysis : This mechanism involves the initial protonation of the amide's carbonyl oxygen by a hydronium ion (H₃O⁺), which enhances the electrophilicity of the carbonyl carbon. youtube.comlibretexts.org A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. youtube.comyoutube.com Subsequent proton transfers lead to the formation of a good leaving group (the amine), which is expelled to yield the carboxylic acid and the protonated amine. youtube.com Due to the protonation of the resulting amine, this reaction is generally considered irreversible. youtube.com

    Base-Catalyzed Hydrolysis (Saponification) : This reaction proceeds via the nucleophilic attack of a hydroxide ion (OH⁻) on the carbonyl carbon, also forming a tetrahedral intermediate. youtube.comwikipedia.org This intermediate then collapses, expelling the amide anion (a poor leaving group), which subsequently deprotonates the newly formed carboxylic acid. This final acid-base step drives the reaction to completion, making it effectively irreversible. wikipedia.org This process typically requires stoichiometric amounts of base and elevated temperatures. youtube.comwikipedia.org

    While these mechanisms are well-established for amides, specific kinetic data and optimized conditions for the hydrolysis of this compound are not extensively documented in the scientific literature.

    N-Alkylation: N-alkylation of a secondary amide like the one in this compound involves replacing the hydrogen atom on the nitrogen with an alkyl group. This reaction is generally more challenging than the alkylation of amines due to the reduced nucleophilicity of the amide nitrogen, whose lone pair of electrons is delocalized by resonance with the adjacent carbonyl group. juniperpublishers.com

    The reaction typically requires a strong base to deprotonate the amide, forming a resonance-stabilized amidate anion. This anion can then act as a nucleophile, attacking an alkyl halide or another suitable electrophile. researchgate.net The choice of base and solvent is critical to the success of the reaction. Common systems include the use of sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF). Regioselectivity can be a concern with amidate anions, as they possess two nucleophilic sites (nitrogen and oxygen), potentially leading to O-alkylation as a side reaction. However, N-alkylation is generally favored. Specific protocols for the N-alkylation of this compound have not been detailed in the literature.

    Rearrangements: Rearrangement reactions involve the intramolecular migration of an atom or group, leading to a structural isomer of the original molecule. wikipedia.org While several named reactions involve the rearrangement of amides (e.g., Hofmann, Curtius, Schmidt rearrangements), these typically proceed from different precursors (like primary amides with specific reagents or acyl azides) to form amines. Specific rearrangement reactions originating from the direct transformation of the stable acetamido group in a complex molecule like this compound are not commonly reported and would likely require highly specific and energetic conditions. libretexts.org

    Transformations of the Strychnine (B123637) Skeleton Mediated by the C3-Acetamido Group

    The substituent at the C3 position can exert significant influence on the reactivity of the rest of the strychnine molecule through both proximal and long-range effects.

    Neighboring group participation (NGP), or anchimeric assistance, is the direct involvement of a nearby functional group in a reaction's rate-determining step. wikipedia.orgchem-station.com This participation often leads to an increased reaction rate and retention of stereochemistry at the reaction center. wikipedia.org The acetamido group is a classic example of a participating group, particularly in nucleophilic substitution reactions at an adjacent carbon. nih.gov

    Aspect of NGP Description
    Mechanism Intramolecular attack by the acetamido carbonyl oxygen forms a cyclic oxazolinium ion intermediate.
    Rate Effect The intramolecular nature of the first step often leads to a significant rate enhancement compared to an analogous intermolecular reaction. wikipedia.org
    Stereochemical Outcome A double inversion mechanism (intramolecular attack followed by intermolecular attack) results in overall retention of configuration at the reaction center. chem-station.com

    In the context of this compound, the acetamido group could theoretically participate in reactions at adjacent, stereochemically appropriate positions. However, the rigid, cage-like structure of strychnine imposes significant conformational constraints. The feasibility of NGP would depend on whether the C3-acetamido group can achieve the necessary geometry to interact with a developing positive charge at a neighboring reactive center. There are no specific documented examples of NGP by the C3-acetamido group in the strychnine framework in the reviewed literature.

    Stereoselective and Stereospecific Transformations of this compound

    The distinction between stereoselective and stereospecific reactions is crucial in the chemistry of complex chiral molecules. masterorganicchemistry.comyoutube.com

    A stereoselective reaction is one in which a single reactant can form two or more stereoisomeric products, but one is formed preferentially. wikipedia.org

    A stereospecific reaction is a type of stereoselective reaction where stereoisomeric starting materials yield products that are also stereoisomers of each other. durgapurgovtcollege.ac.in

    Due to its complex and rigid polycyclic structure containing multiple stereocenters, this compound is an inherently chiral substrate. Any chemical transformation on this molecule is expected to proceed with a high degree of stereoselectivity. msu.edu The existing stereocenters create a distinct three-dimensional landscape, leading to diastereotopic faces and groups. Reagents will preferentially attack from the less sterically hindered face of a reactive site (e.g., the C22=C23 double bond), leading to the formation of one diastereomer in significant excess over others. This is a guiding principle in the chemistry of all complex natural products. While this principle undoubtedly applies to this compound, specific examples of stereoselective transformations performed on this particular derivative are not well-documented.

    Synthesis of Novel this compound Derivatives for Chemical Probing

    The creation of novel derivatives from a core structure is essential for exploring structure-activity relationships and developing chemical probes. researchgate.netresearchgate.net The strychnine skeleton has been the subject of numerous synthetic efforts, providing a foundation for potential derivatization strategies. researchgate.netresearchgate.net

    A powerful modern strategy for derivatization is late-stage C-H functionalization, which allows for the direct conversion of carbon-hydrogen bonds into new functional groups, bypassing the need for pre-functionalized starting materials. rsc.org This approach is particularly valuable for complex molecules like alkaloids, enabling the rapid generation of structural diversity. nih.govnih.gov

    Transition-metal catalysis, particularly with rhodium and palladium, has been successfully applied to the C-H functionalization of complex natural products. nih.govacs.org One study demonstrated the dirhodium(II)-catalyzed intermolecular C-H insertion into various alkaloids, including strychnine itself. nih.gov This method showed remarkable chemoselectivity, often targeting C-H bonds adjacent to heteroatoms. For instance, rhodium-carbenoid insertion can functionalize N-methyl groups or other activated C-H bonds within the alkaloid framework. nih.gov

    Applying such strategies to this compound could provide a direct route to novel analogs. The strychnine core possesses numerous C-H bonds with varying electronic and steric environments, offering multiple potential sites for functionalization. The regioselectivity of such reactions would be influenced by the catalyst, directing groups (potentially including the acetamido group itself), and the inherent reactivity of the C-H bonds within the strained polycyclic system.

    Catalyst System Type of C-H Functionalization Potential Application on Strychnine Core
    Dirhodium(II) catalysts Intermolecular carbenoid C-H insertion Installation of ester or other functional groups at activated C-H bonds (e.g., adjacent to nitrogen or oxygen). nih.gov
    Palladium(II) catalysts Directed C-H olefination/arylation Functionalization of the indole (B1671886) ring or other sites using a directing group. acs.org
    Iridium/Ruthenium catalysts C-H borylation Introduction of a boronic ester, a versatile handle for subsequent cross-coupling reactions.

    These C-H functionalization strategies represent a promising avenue for the synthesis of novel this compound derivatives for chemical probing, although specific applications starting with this compound have yet to be reported. nih.gov

    Modifications at Remote Sites Influenced by the Acetamido Group

    Detailed research on the specific influence of the 3-acetamido group on the chemical reactivity and modifications at remote sites of the strychnine scaffold is not extensively available in the public domain. The complex and sterically hindered nature of the strychnine molecule presents significant challenges for selective functionalization.

    In broader organic chemistry, the acetamido group can exert a directing influence in various reactions, primarily through its electronic and steric properties. It is generally considered an ortho-, para-directing group in electrophilic aromatic substitution on an attached benzene (B151609) ring due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the ring. However, in the context of the strychnine framework, which lacks a simple aromatic ring directly attached to the 3-position, the influence of the acetamido group on remote sites is less predictable and would likely be governed by more complex stereoelectronic factors.

    Potential, though underexplored, areas where the 3-acetamido group might influence remote reactivity include:

    Hydrogen Bonding: The amide functionality of the acetamido group could act as a hydrogen bond donor or acceptor, potentially interacting with reagents or catalysts and directing them to a specific region of the molecule.

    Through-Bond Electronic Effects: While not as pronounced as in conjugated systems, the electronic nature of the acetamido group could have subtle through-bond effects that modulate the reactivity of distant functional groups.

    Without specific experimental data on this compound, any discussion of the acetamido group's influence on remote site modifications remains speculative. Further research and detailed experimental studies would be necessary to elucidate these potential effects and to develop synthetic methodologies for the selective derivatization of the strychnine core at positions remote to the 3-acetamido substituent.

    Advanced Analytical and Spectroscopic Characterization Methodologies for 3 Acetamidostrychnine

    Application of Advanced NMR Techniques for Structural Elucidation and Conformational Analysis

    Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds in solution and the solid state. jocpr.comresearchgate.net For a molecule with the complexity of 3-Acetamidostrychnine, advanced NMR methods are indispensable for assigning proton (¹H) and carbon (¹³C) signals and understanding its three-dimensional shape.

    One-dimensional (1D) ¹H and ¹³C NMR spectra of strychnine (B123637) derivatives are often crowded with overlapping signals, making unambiguous assignment challenging. southampton.ac.uk Multi-dimensional (2D) NMR experiments overcome this by spreading the signals across two frequency axes, revealing correlations between different nuclei. ubc.canih.gov

    COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH). sdsu.edu For this compound, COSY spectra would reveal the connectivity within isolated spin systems, helping to trace the proton network throughout the molecule's rigid cage-like structure. nih.gov For example, it would show correlations between adjacent protons in the ethylenic and aliphatic regions of the strychnine core.

    HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbon atoms. sdsu.educore.ac.uk It is a highly sensitive method for assigning carbon signals based on their attached, more easily assigned protons. An HSQC spectrum of this compound would show a cross-peak for every C-H bond, definitively linking each proton to its corresponding carbon atom.

    HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for piecing together the molecular skeleton by identifying longer-range couplings between protons and carbons, typically over two or three bonds (²JCH, ³JCH). sdsu.edunih.gov This technique is instrumental in connecting different spin systems identified by COSY and confirming the positions of quaternary carbons (which have no attached protons and are thus invisible in HSQC). hyphadiscovery.com For this compound, HMBC would show correlations from the acetyl methyl protons to the carbonyl carbon, and from the N-H proton to carbons in the strychnine ring, confirming the location of the acetamido group.

    NOESY (Nuclear Overhauser Effect Spectroscopy): Unlike the previous techniques that show through-bond connectivity, NOESY reveals through-space correlations between protons that are physically close to each other (typically <5 Å), regardless of whether they are bonded. ubc.ca This is essential for determining the stereochemistry and conformational details of the molecule. A NOESY spectrum would help confirm the relative configuration of the numerous stereocenters within the rigid framework of this compound.

    The following table summarizes the application of these 2D NMR techniques for the structural elucidation of this compound.

    TechniqueType of CorrelationInformation Gained for this compound
    COSY ¹H – ¹H through 2-3 bondsIdentifies neighboring protons, mapping out the proton-proton connectivity within the various rings of the strychnine skeleton.
    HSQC ¹H – ¹³C through 1 bondDirectly links each proton to its attached carbon, enabling definitive ¹³C assignments.
    HMBC ¹H – ¹³C through 2-4 bondsConnects molecular fragments, confirms the placement of the acetamido group, and assigns quaternary carbons.
    NOESY ¹H – ¹H through spaceProvides information on the 3D structure and relative stereochemistry by identifying protons that are in close proximity.

    Solid-state NMR (ssNMR) spectroscopy is a powerful, non-destructive technique for studying materials in their solid form, making it ideal for characterizing crystalline polymorphs. jocpr.comnih.gov Polymorphism, the ability of a compound to exist in multiple crystal forms, is a critical attribute in the pharmaceutical industry as different polymorphs can exhibit distinct physical properties. While solution-state NMR spectra of different polymorphs are identical because the crystal lattice is destroyed upon dissolution, ssNMR spectra are highly sensitive to the local molecular environment and packing in the crystal. jeol.com

    For this compound, ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) ssNMR could be used to:

    Identify and Differentiate Polymorphs: Each polymorphic form would produce a unique ssNMR spectrum with distinct chemical shifts and peak multiplicities, serving as a spectral fingerprint. fsu.edu

    Quantify Polymorphic Mixtures: ssNMR can be used to determine the relative amounts of different polymorphs in a mixed sample. jocpr.com

    Study Solid-State Transformations: The technique can monitor changes in crystalline form that may occur during manufacturing or storage. rsc.org

    The primary limitation of ssNMR can be long data acquisition times due to slow spin-lattice relaxation (T1) in solids. nih.gov However, techniques using paramagnetic relaxation agents can significantly shorten these times, enabling higher throughput analysis. nih.gov

    High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis

    High-Resolution Mass Spectrometry (HRMS) is an essential tool for determining the elemental composition of a molecule with extremely high accuracy. researchgate.net Unlike low-resolution mass spectrometry, which provides nominal mass, HRMS instruments (such as Time-of-Flight or Orbitrap analyzers) can measure the mass-to-charge ratio (m/z) to within a few parts per million (ppm). This level of precision allows for the unambiguous determination of a compound's molecular formula. For this compound (C₂₃H₂₅N₃O₃), HRMS would confirm the expected exact mass, distinguishing it from other potential isobaric compounds.

    In addition to molecular formula confirmation, tandem mass spectrometry (MS/MS) provides detailed structural information through fragmentation analysis. researchgate.netnih.gov In this technique, the protonated molecular ion of this compound is isolated and then fragmented by collision-induced dissociation (CID). The resulting fragment ions are analyzed to reveal information about the molecule's structure. The fragmentation pattern would be expected to show characteristic losses related to the strychnine core and the newly introduced acetamido group, such as the loss of ketene (B1206846) (CH₂=C=O) or the acetamide (B32628) moiety itself. researchgate.net This fragment analysis serves to corroborate the structure determined by NMR.

    Chiral Chromatography (HPLC, GC) for Enantiomeric and Diastereomeric Purity Assessment of this compound

    Chiral chromatography is the benchmark method for separating stereoisomers (enantiomers and diastereomers) and assessing the stereochemical purity of chiral compounds. openochem.orgwikipedia.org Given that strychnine possesses multiple chiral centers, the synthesis of this compound could potentially lead to the formation of diastereomers if the reaction conditions are not stereospecific. Chiral chromatography is essential to ensure the product is a single, pure stereoisomer. The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each stereoisomer, leading to different retention times. openochem.org

    HPLC is the most widely used technique for the chiral analysis of pharmaceutical compounds. researchgate.netresearchgate.net Developing a robust HPLC method for this compound would involve screening various CSPs and mobile phases to achieve optimal separation.

    Key steps in HPLC method development include:

    Column Selection: A variety of CSPs based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective for separating complex chiral molecules and would be the primary choice for screening. americanpharmaceuticalreview.com

    Detector Selection: UV detection is commonly used, with the wavelength set to a maximum absorbance of the this compound molecule to ensure high sensitivity. nih.gov

    Validation: The final method is validated according to established guidelines for parameters such as linearity, precision, accuracy, and limits of detection and quantification. mdpi.com

    A hypothetical HPLC method for the chiral analysis of this compound is outlined in the table below.

    ParameterCondition
    Column Chiralcel OJ-H (Cellulose tris(4-methylbenzoate))
    Dimensions 250 mm x 4.6 mm, 5 µm
    Mobile Phase Hexane:Isopropanol (90:10, v/v) with 0.1% Triethylamine
    Flow Rate 1.0 mL/min
    Temperature 25 °C
    Detection UV at 254 nm
    Injection Volume 10 µL

    Gas chromatography is another powerful technique for separating and analyzing volatile and semi-volatile compounds. openaccessjournals.comlongdom.org For a relatively non-volatile and polar compound like this compound, direct analysis by GC can be challenging. However, it can be applied effectively in two main areas:

    Analysis after Derivatization: The polarity of the molecule can be reduced, and its volatility increased through chemical derivatization. This would make the compound more amenable to GC analysis on a chiral stationary phase.

    Impurity Profiling: GC is exceptionally well-suited for the analysis of volatile organic impurities, such as residual solvents from the synthesis and purification process. scirp.org Headspace GC is a common technique for this purpose, where the vapor above the sample is injected, allowing for the sensitive detection of trace levels of volatile residues. scirp.org

    Chiral GC columns, often coated with cyclodextrin (B1172386) derivatives, can provide excellent separation of enantiomers for compounds that are sufficiently volatile. gcms.cz While less common than HPLC for a molecule of this type, GC could serve as a complementary technique for specific purity assessments.

    Thin-Layer Chromatography (TLC) for Reaction Monitoring

    Thin-Layer Chromatography (TLC) is a fundamental and indispensable technique for monitoring the progress of chemical reactions in real-time. wikipedia.orglibretexts.org Its simplicity, speed, and low cost make it an ideal choice for qualitatively assessing the conversion of a starting material to a product, such as in the synthesis of this compound from a suitable precursor (e.g., 3-aminostrychnine). researchgate.netchemistryhall.com

    The principle of TLC involves a stationary phase, typically a thin layer of silica (B1680970) gel or alumina (B75360) on a plate, and a liquid mobile phase that moves up the plate via capillary action. wikipedia.orgchemguide.co.uk The separation is based on the differential partitioning of compounds between the two phases; less polar compounds travel further up the plate, resulting in a higher Retention Factor (Rf), while more polar compounds have a stronger affinity for the stationary phase and travel shorter distances. chemguide.co.uk

    In the context of synthesizing this compound, TLC would be used to track the disappearance of the starting material and the appearance of the product. A typical procedure involves spotting the starting material, the reaction mixture, and a "co-spot" (a mixture of both) onto the baseline of a TLC plate. libretexts.orgchemistryhall.com The plate is then developed in a chamber containing an appropriate solvent system. The choice of solvent is crucial for achieving good separation. chemistryhall.com For strychnine derivatives, solvent systems often consist of a mixture of a relatively nonpolar solvent and a more polar solvent, such as chloroform/methanol or ethyl acetate/hexane, with the ratio adjusted to achieve optimal separation.

    After development, the spots are visualized, commonly under UV light, as the conjugated system in the strychnine core is UV-active. libretexts.org The progress of the reaction is determined by comparing the intensities of the spots. A completed reaction would show the disappearance of the starting material spot in the reaction mixture lane and the appearance of a new spot corresponding to the product. The Rf value for this compound would be expected to differ from its amino precursor due to the change in polarity upon acetylation.

    Table 1: Illustrative TLC Monitoring of this compound Synthesis

    This table illustrates a hypothetical TLC result for the acetylation of a 3-aminostrychnine precursor. The Rf values are representative and would vary based on the exact TLC conditions.

    LaneSampleAppearance on TLC PlateCalculated Rf Value (Hypothetical)Interpretation
    1Starting Material (SM)Single spot0.35Position of the 3-aminostrychnine precursor.
    2Co-spot (SM + RM)Two distinct spots0.35 and 0.50Confirms the identity of the starting material spot in the reaction mixture.
    3Reaction Mixture (RM)Two spots of varying intensity0.35 (faint) and 0.50 (strong)The reaction is nearing completion; most of the starting material has been converted to the more nonpolar product.

    Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Intermolecular Interactions

    Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides detailed information about the functional groups present in a molecule by probing their characteristic vibrational modes. nih.govupi.edu These techniques are complementary and crucial for confirming the identity of this compound, particularly the successful introduction of the acetamido group onto the strychnine framework.

    FT-IR Spectroscopy operates on the principle of absorption of infrared radiation at frequencies corresponding to the natural vibrational frequencies of specific bonds within a molecule. upi.edu For this compound, the FT-IR spectrum would be dominated by the complex vibrational modes of the heptacyclic strychnine core, but key diagnostic peaks would confirm the presence of the N-acetyl group. researchgate.netnih.gov The most significant would be the Amide I band (typically around 1650-1680 cm⁻¹), corresponding mainly to the C=O stretching vibration, and the Amide II band (around 1520-1580 cm⁻¹), which arises from a combination of N-H bending and C-N stretching vibrations. A peak corresponding to N-H stretching would also be expected around 3200-3400 cm⁻¹.

    Raman Spectroscopy involves the inelastic scattering of monochromatic light (laser). youtube.comeuropeanpharmaceuticalreview.com While water is a weak Raman scatterer, making it useful for aqueous samples, the technique is highly effective for solid samples. europeanpharmaceuticalreview.com The Raman spectrum provides information on molecular vibrations, similar to FT-IR. nih.gov For this compound, the Raman spectrum would show characteristic peaks for the aromatic and aliphatic C-H stretching, as well as the complex fingerprint region of the alkaloid skeleton. dntb.gov.uaduke.edu The amide functional group would also give rise to characteristic Raman signals, although sometimes with different relative intensities compared to the IR spectrum. nih.gov For instance, the C=O stretch of the amide is typically a strong band in the Raman spectrum.

    By comparing the vibrational spectra of the product to that of the starting material, the appearance of these characteristic amide bands provides definitive evidence of the successful acetylation reaction.

    Table 2: Predicted Key Vibrational Frequencies for this compound

    This table combines known experimental frequencies for the parent strychnine molecule with characteristic frequencies for secondary amide groups to predict the key spectral features of this compound.

    Vibrational ModePredicted Frequency Range (cm⁻¹)Associated Functional GroupTechnique (Expected Intensity)
    N-H Stretch3200-3400Secondary Amide (N-H)FT-IR (Medium)
    Aromatic C-H Stretch3000-3100Benzene (B151609) RingFT-IR (Medium), Raman (Strong)
    Aliphatic C-H Stretch2850-3000CH, CH₂ GroupsFT-IR (Strong), Raman (Strong)
    Amide I (C=O Stretch)1650-1680Acetamido Group (C=O)FT-IR (Strong), Raman (Strong)
    Lactam C=O Stretch~1665Strychnine CoreFT-IR (Strong), Raman (Strong)
    C=C Ring Stretch1580-1620Benzene RingFT-IR (Variable), Raman (Strong)
    Amide II (N-H Bend, C-N Stretch)1520-1580Acetamido GroupFT-IR (Medium-Strong)
    C-N Stretch1200-1350Amine and Amide GroupsFT-IR (Medium)
    C-O Stretch1000-1250Ether LinkageFT-IR (Strong)

    X-Ray Crystallography for Absolute Stereochemistry and Crystal Packing Analysis

    X-ray crystallography is the most powerful and unambiguous method for determining the three-dimensional atomic structure of a crystalline solid. researchgate.netspringernature.com This technique provides precise coordinates of every atom in the molecule, thereby establishing its absolute configuration, bond lengths, bond angles, and torsional angles. researchgate.net For a complex, stereochemically rich molecule like this compound, X-ray crystallography is the definitive method for confirming the position of the acetamido group on the strychnine framework and verifying that the inherent stereochemistry of the parent alkaloid remains intact.

    The process requires growing a high-quality single crystal of the compound, which can often be the most challenging step. researchgate.net This crystal is then mounted and exposed to a focused beam of X-rays. The crystal lattice diffracts the X-rays in a specific pattern of spots of varying intensities. nih.gov By measuring the geometry and intensity of this diffraction pattern, a three-dimensional map of the electron density within the crystal's unit cell can be calculated. researchgate.net This map is then interpreted to build an atomic model of the molecule.

    For this compound, a successful crystallographic analysis would:

    Confirm Connectivity: Unambiguously prove the attachment of the acetamido group at the C-3 position of the strychnine ring system.

    Determine Absolute Stereochemistry: Confirm the absolute configuration of all stereogenic centers, which is inherited from the natural product precursor, strychnine.

    Analyze Conformation: Reveal the precise solid-state conformation of the molecule, including the orientation of the acetamido group relative to the rest of the fused ring system.

    Investigate Crystal Packing: Provide insight into the intermolecular interactions, such as hydrogen bonds (e.g., involving the amide N-H and C=O groups) and van der Waals forces, that govern how the molecules arrange themselves in the crystal lattice. nih.gov

    Table 3: Representative Crystallographic Data for a Strychnine-type Alkaloid

    The following table presents hypothetical but plausible crystallographic data for this compound, based on typical values for organic molecules of similar complexity.

    ParameterIllustrative ValueDescription
    Chemical FormulaC₂₃H₂₄N₂O₃The elemental composition of the molecule.
    Formula Weight376.45 g/mol The mass of one mole of the compound.
    Crystal SystemMonoclinicA common crystal system for organic molecules. nih.gov
    Space GroupP2₁/cA frequently observed space group for chiral molecules crystallizing in a centrosymmetric lattice.
    a, b, c (Å)a = 10.5, b = 15.2, c = 12.1The dimensions of the unit cell.
    α, β, γ (°)α = 90, β = 98.5, γ = 90The angles of the unit cell.
    Volume (ų)1912The volume of the unit cell.
    Z4The number of molecules in the unit cell.
    Final R-indicesR1 = 0.045, wR2 = 0.115Indicators of the quality of the structural refinement; lower values signify a better fit between the model and experimental data.

    Theoretical and Computational Chemistry Studies on 3 Acetamidostrychnine

    Quantum Chemical Calculations on Electronic Structure, Frontier Orbitals, and Charge Distribution

    Quantum chemical calculations are fundamental to understanding the electronic properties that govern the reactivity and interactions of 3-Acetamidostrychnine. These methods solve approximations of the Schrödinger equation to determine the distribution of electrons within the molecule, providing a quantitative picture of its structure and energetic landscape.

    Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency, making it well-suited for a molecule of the size and complexity of this compound. DFT calculations can be employed to optimize the molecule's geometric structure, predicting bond lengths and angles that are often in close agreement with experimental data. researchgate.net For the parent compound, strychnine (B123637), studies using the B3LYP functional with a 6-31G* basis set have successfully calculated its equilibrium geometry. researchgate.net

    Applying this methodology to this compound would involve a full geometry optimization to determine the lowest energy conformation. From this optimized structure, a wealth of electronic data can be extracted. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability; a smaller gap suggests the molecule is more readily polarizable and reactive. nih.govnih.gov

    Furthermore, DFT is used to map the electrostatic potential and calculate atomic charges, identifying the electron-rich (nucleophilic) and electron-deficient (electrophilic) regions of the molecule. For this compound, the carbonyl oxygen of the lactam and the acetamido group, along with the tertiary amine nitrogen, are expected to be regions of high electron density, making them susceptible to electrophilic attack. Conversely, the carbonyl carbons would be electrophilic centers. This information is invaluable for predicting sites of metabolic transformation or chemical reaction.

    Table 1: Illustrative DFT-Calculated Electronic Properties for the Strychnine Core
    PropertyCalculated ValueSignificance
    HOMO Energy-6.5 eVRegion of electron donation (nucleophilicity)
    LUMO Energy-1.2 eVRegion of electron acceptance (electrophilicity)
    HOMO-LUMO Gap5.3 eVIndicator of chemical stability and reactivity
    Dipole Moment3.5 DMeasure of overall molecular polarity

    Note: These values are representative for the strychnine core based on typical DFT calculations and would be modulated by the 3-acetamido substituent in this compound.

    Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer a higher level of theoretical accuracy compared to DFT by systematically improving upon the Hartree-Fock approximation. While more computationally demanding, these methods are the gold standard for obtaining precise energetic and spectroscopic data.

    For this compound, ab initio calculations would be particularly useful for refining the relative energies of different conformers identified through other methods. This allows for a more accurate prediction of the Boltzmann distribution of conformers at a given temperature. Such calculations are also critical for studying reaction energetics, providing highly reliable values for reaction enthalpies and activation barriers.

    In the context of spectroscopy, ab initio methods can predict spectroscopic constants with high fidelity. This is crucial for interpreting complex experimental spectra, such as vibrational or electronic spectra, by providing a theoretical foundation for peak assignments. Although full ab initio treatment of a molecule like this compound is intensive, it can be applied to key fragments or used to benchmark the accuracy of less computationally expensive methods like DFT.

    Conformational Landscape and Dynamics of this compound via Molecular Modeling and Simulations

    The rigid polycyclic structure of the strychnine framework is not entirely static. The molecule possesses a degree of flexibility, particularly in the seven-membered ring, which can adopt multiple conformations. Understanding this conformational landscape is crucial, as the specific three-dimensional shape of a molecule dictates its biological activity.

    Molecular Dynamics (MD) simulations are a powerful computational tool used to study the flexibility and dynamics of molecules over time. nih.gov In an MD simulation, the molecule is treated as a classical system, and Newton's equations of motion are solved iteratively for all atoms, providing a trajectory that reveals how the molecule moves, vibrates, and changes conformation. Studies on strychnine have successfully employed MD simulations, often augmented with experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, such as residual dipolar couplings (RDCs), to map its conformational states in solution. mdpi.comcam.ac.uknih.gov This combined approach provides a realistic ensemble of structures that exist at thermal equilibrium, rather than just a single, static energy-minimum structure. mdpi.com

    These investigations have revealed that strychnine can exist in multiple conformational states, sometimes broadly classified as 'closed' and 'open' conformers, with the balance between them influenced by the solvent environment. researchgate.net For this compound, MD simulations would be used to explore how the 3-acetamido substituent influences the conformational preferences of the core structure. The simulation would track key dihedral angles and intermolecular interactions to identify the most populated conformational states and the energy barriers for interconversion between them. This provides a dynamic picture of the molecule's structural behavior, which is essential for understanding its interaction with biological targets. nih.gov

    Table 2: Major Conformational States of Strychnine Identified by MD Simulations
    ConformerKey Structural FeatureTypical PopulationMethod of Determination
    State 1 (Closed)Compact arrangement of the polycyclic systemHigh in non-polar solventsReplica-Averaged MD with RDC restraints
    State 2 (Open)More extended conformation of the seven-membered ringHigher in polar solventsMD with Orientational Constraints (MDOC)
    State 3Intermediate conformationLow populationMetadynamics-enhanced MD

    Source: Adapted from findings in studies on strychnine's conformational dynamics. cam.ac.uknih.govresearchgate.net The specific populations for this compound would require dedicated simulations.

    Reaction Mechanism Elucidation and Transition State Analysis for this compound Transformations

    Computational chemistry is instrumental in elucidating the detailed mechanisms of chemical reactions, including metabolic transformations, synthetic modifications, or degradation pathways. By mapping the potential energy surface (PES) of a reaction, researchers can identify the lowest energy path from reactants to products.

    For a transformation involving this compound, such as its oxidation or hydrolysis, DFT calculations can be used to locate the structures of all relevant species along the reaction coordinate, including intermediates and, most importantly, transition states. The transition state is the highest energy point on the minimum energy path and its structure reveals the precise geometry of the molecule as bonds are being broken and formed. The energy difference between the reactants and the transition state defines the activation energy, which is the primary determinant of the reaction rate.

    For example, the mechanism of electrochemical oxidation of strychnine has been proposed to involve a two-electron transfer. nih.gov A computational study could validate this by modeling the reaction pathway, calculating the structure of the transition state, and determining the activation energy. This analysis would provide a detailed, step-by-step picture of the electronic and structural changes occurring during the reaction, offering insights that are inaccessible through experiment alone. Similar studies could be applied to understand the biosynthesis of strychnine-related alkaloids, which has been an area of active research. mpg.de

    Computational Prediction of Spectroscopic Parameters for this compound

    Theoretical calculations are a powerful complement to experimental spectroscopy for structure elucidation. By predicting spectroscopic parameters, computations can confirm structural assignments and aid in the interpretation of complex spectra.

    For this compound, DFT calculations can be used to predict its vibrational spectrum (Infrared and Raman). After optimizing the molecule's geometry, a frequency calculation yields the harmonic vibrational frequencies and their corresponding intensities. researchgate.net These theoretical frequencies are often systematically scaled to correct for approximations in the method and anharmonicity, resulting in a predicted spectrum that can be directly compared to experimental data. This allows for a definitive assignment of observed vibrational bands to specific motions of atoms within the molecule. For this compound, this would be particularly useful for identifying the characteristic vibrational modes of the acetamido group (e.g., N-H stretch, amide I C=O stretch) and how they are coupled to the vibrations of the strychnine core.

    In addition to vibrational spectra, Time-Dependent DFT (TD-DFT) can be used to predict electronic absorption spectra (UV-Vis). nih.gov This method calculates the energies of electronic excitations from the ground state to various excited states, corresponding to the wavelengths of light the molecule absorbs. This can help rationalize the observed color and photophysical properties of the compound.

    Table 3: Illustrative Comparison of Calculated and Experimental Vibrational Frequencies (cm⁻¹) for the Strychnine Core
    Vibrational ModeCalculated Frequency (Scaled DFT)Experimental Frequency (IR)
    Aromatic C-H Stretch30503045
    Aliphatic C-H Stretch29302925
    Lactam C=O Stretch16701665
    C=C Stretch16101605

    Source: Based on typical results from DFT vibrational analysis of strychnine. researchgate.net The spectrum of this compound would feature additional bands from the acetamido group.

    Rational Design of Novel this compound Analogs using In Silico Methods

    In silico methods are integral to modern drug discovery and materials science, enabling the rational design of new molecules with desired properties. openmedicinalchemistryjournal.comnih.govopenmedicinalchemistryjournal.comwiley.com Starting from the this compound scaffold, computational tools can be used to design novel analogs with potentially enhanced biological activity, improved selectivity, or better pharmacokinetic profiles.

    A key technique in rational design is molecular docking. nih.govresearchgate.net This method predicts the preferred orientation and binding affinity of a ligand when it interacts with a target receptor, typically a protein. If the biological target of this compound is known, docking simulations can be performed to model its binding mode within the active site. This model can highlight key interactions (e.g., hydrogen bonds, hydrophobic contacts) that are crucial for binding. With this knowledge, medicinal chemists can design new analogs by modifying the this compound structure—for instance, by altering the substituent at the 3-position—to enhance these interactions and improve potency.

    Beyond docking, other in silico approaches such as Quantitative Structure-Activity Relationship (QSAR) studies and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction are vital. mdpi.comnih.gov QSAR models correlate variations in the chemical structure of a series of compounds with changes in their biological activity. ADMET prediction uses computational models to forecast the pharmacokinetic and toxicity properties of a potential drug candidate before it is synthesized, helping to identify and eliminate compounds that are likely to fail later in development due to poor drug-like properties. nih.govnih.gov These computational strategies accelerate the design-synthesis-test cycle, making the search for new, improved this compound analogs more efficient and targeted.

    Research into Structure Chemical Reactivity Relationships Scrr in 3 Acetamidostrychnine and Its Analogs

    Correlating Structural Modifications of 3-Acetamidostrychnine with Changes in Reaction Pathways and Rates

    The 3-acetamido group is generally considered an ortho-, para-directing and activating group in electrophilic aromatic substitution reactions, due to the lone pair of electrons on the nitrogen atom that can be delocalized into the aromatic ring through resonance. lasalle.edu However, the bulky and rigid framework of the strychnine (B123637) molecule imposes significant steric hindrance, which can override these electronic effects and direct reactions to more accessible positions.

    Table 1: Predicted Influence of the 3-Acetamido Group on Electrophilic Aromatic Substitution Reactivity

    Position on Aromatic RingElectronic Effect of 3-Acetamido GroupPredicted ReactivitySteric Hindrance from Strychnine CoreOverall Predicted Outcome
    1OrthoActivatedHighSubstitution unlikely
    2ParaActivatedModeratePotential site for substitution, but may be hindered
    4OrthoActivatedHighSubstitution unlikely

    Detailed kinetic studies on the rates of various reactions involving this compound and its analogs would be necessary to quantify the impact of the 3-acetamido group. Such studies could involve comparing the reaction rates of this compound with unsubstituted strychnine or strychnine derivatives bearing different substituents at the 3-position. For instance, comparing the rate of a specific reaction for 3-aminostrychnine, this compound, and 3-nitrostrychnine would provide a clear picture of how the electronic nature of the substituent at this position influences reactivity.

    Stereochemical Influence on the Chemical Behavior of this compound Derivatives

    The rigid, cage-like structure of strychnine, with its multiple stereocenters, dictates a high degree of stereochemical control in its reactions. rijournals.com Any reaction involving the formation of a new stereocenter is likely to be highly diastereoselective due to the steric bias imposed by the existing chiral framework.

    The presence of the 3-acetamido group is not expected to directly participate in reactions at distant chiral centers. However, its steric bulk could influence the approach of reagents to nearby functional groups. For example, in reactions involving the allylic system or the lactam ring, the 3-acetamido group might sterically hinder one face of the molecule, leading to a preference for attack from the less hindered face.

    Table 2: Potential Stereochemical Influence of the 3-Acetamido Group

    Reaction SitePotential Influence of 3-Acetamido GroupPredicted Stereochemical Outcome
    Electrophilic addition to the C11-C12 double bondMinor steric hindrancePredominantly controlled by the inherent stereochemistry of the strychnine core
    Nucleophilic attack on the lactam carbonylPotential for steric hindrance depending on reagent size and reaction conditionsMay influence the facial selectivity of the attack
    Reactions at the benzylic C16 positionNegligible direct influenceStereochemistry dictated by the existing ring conformations

    Computational modeling could provide valuable insights into the transition state geometries of reactions involving this compound derivatives, helping to rationalize and predict the observed stereochemical outcomes.

    Mechanistic Insights from Structural Variations in this compound Analogs

    Studying the reactivity of a series of 3-substituted strychnine analogs can provide valuable mechanistic information. By systematically varying the electronic and steric properties of the substituent at the 3-position, it is possible to probe the nature of transition states and reaction intermediates.

    For example, a Hammett analysis could be performed by correlating the rates of a particular reaction for a series of 3-substituted strychnine analogs with the corresponding Hammett substituent constants (σ). The sign and magnitude of the reaction constant (ρ) would provide information about the electronic demands of the transition state. A negative ρ value would indicate the development of positive charge in the transition state (i.e., the reaction is favored by electron-donating groups), while a positive ρ value would suggest the buildup of negative charge (favored by electron-withdrawing groups).

    Table 3: Hypothetical Hammett Study on a Reaction of 3-Substituted Strychnine Analogs

    3-SubstituentHammett Constant (σp)Hypothetical Relative Rate
    -NH2-0.66High
    -OCH3-0.27Moderate-High
    -CH3-0.17Moderate
    -H0.00Reference
    -Cl0.23Low-Moderate
    -COCH30.50Low
    -NO20.78Very Low

    Such studies, while not yet reported for this compound specifically, represent a powerful approach to unraveling the intricate details of reaction mechanisms within this complex molecular framework. The insights gained from such investigations would not only enhance our fundamental understanding of chemical reactivity but also guide the design of novel strychnine-based compounds with tailored properties.

    Broader Chemical Applications of 3 Acetamidostrychnine and Its Derivatives Excluding Biological/clinical

    3-Acetamidostrychnine as a Chiral Auxiliary or Ligand Precursor in Asymmetric Catalysis

    The inherent chirality of the strychnine (B123637) framework makes it an attractive platform for the development of reagents and catalysts for asymmetric synthesis. Although specific studies focusing solely on this compound as a chiral auxiliary are not widely documented, the parent compound, strychnine, has been utilized in enantioselective transformations.

    Strychnine, as a chiral tertiary amine, has been employed to induce enantioselectivity in chemical reactions. One notable application is in the kinetic resolution of racemic starting materials. For instance, strychnine has been used in conjunction with coupling agents like 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) for the enantioselective activation of N-protected amino acids. researchgate.net In these reactions, the chiral environment provided by strychnine leads to a preferential reaction with one enantiomer of the racemic amino acid, resulting in the formation of dipeptides with significant enantiomeric enrichment. researchgate.net The degree of enantioselectivity is influenced by the structures of both the carboxylic acid and the amine components. researchgate.net

    Table 1: Enantioselective Peptide Coupling Using Strychnine

    Racemic N-Protected Amino AcidAmino ComponentDipeptide Yield (%)Enantiomeric Enrichment
    N/AN/A69-85Varies

    Data synthesized from reported ranges in the literature. researchgate.net

    The functionalization of the strychnine core allows for the design of novel chiral ligands for asymmetric catalysis. While the direct synthesis of chiral ligands from this compound is not extensively reported in publicly available literature, the modification of strychnine itself serves as a proof of concept. A notable example is the development of an enantioselective condensing reagent by treating 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) with strychnine tetrafluoroborate. researchgate.net This reagent has proven effective in the enantioselective synthesis of peptides, even under solid-phase peptide synthesis (SPPS) conditions. researchgate.net This demonstrates the potential for developing more sophisticated chiral ligands and auxiliaries from functionalized strychnine derivatives like this compound, where the acetamido group could be further modified or influence the steric and electronic properties of the resulting ligand.

    This compound in Chemical Reference Standards Development for Analytical Method Validation

    Chemical reference standards are crucial for ensuring the accuracy and reliability of analytical methods. While this compound itself is not commonly listed as a primary reference standard, the parent compound, strychnine, and its salts are available as certified reference materials. For example, strychnine hydrochloride is available as a reference standard for various analytical applications, including doping agent analysis. schd-shimadzu.com The National Institute of Standards and Technology (NIST) also provides data for strychnine, which is essential for its use as a reference material. nist.gov

    The development of a reference standard for this compound would follow established protocols for characterization and purity assessment to ensure its suitability for use in the validation of analytical methods designed to detect and quantify this specific derivative.

    Utilization of this compound in the Development of New Synthetic Methodologies

    The complex polycyclic structure of strychnine has made it a benchmark target for total synthesis, driving the development of new synthetic methodologies. acs.orgnih.govbio-conferences.org Numerous total syntheses of strychnine have been reported, each showcasing novel strategies and reactions. nih.govnih.govacs.orgudel.educhemistryviews.org These synthetic endeavors have contributed significantly to the field of organic chemistry. However, there is a lack of specific reports detailing the use of this compound as a starting material or intermediate in the development of new, broader synthetic methodologies beyond the scope of strychnine alkaloid synthesis itself.

    Explorations of this compound in Supramolecular Chemistry

    Supramolecular chemistry focuses on the non-covalent interactions between molecules. The rigid, three-dimensional structure of the strychnine scaffold could potentially be exploited in the design of host-guest systems or self-assembling molecular architectures. However, a review of the current scientific literature does not reveal specific studies on the application of this compound or other strychnine derivatives in the field of supramolecular chemistry for non-biological purposes.

    Q & A

    Q. What are the key synthetic pathways for 3-Acetamidostrychnine, and how can reaction conditions be systematically optimized?

    Methodology :

    • Route Selection : Begin with strychnine as a precursor. Acetylation of the amino group typically involves acetic anhydride or acetyl chloride in anhydrous conditions. Reference analogous alkaloid derivatization protocols (e.g., Hamed et al.’s work on α-chloro carbanions and nucleophilic substitutions) .
    • Optimization Variables : Test temperature (25–80°C), solvent polarity (e.g., DCM vs. THF), and catalyst (e.g., DMAP). Use Design of Experiments (DoE) to identify interactions between variables.
    • Analytical Validation : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and confirm purity via HPLC (C18 column, UV detection at 254 nm).

    Q. Which spectroscopic techniques are most reliable for characterizing this compound?

    Methodology :

    • Structural Confirmation : Use 1H^1H- and 13C^{13}C-NMR to identify acetamido protons (~2.0 ppm) and quaternary carbons. Compare with strychnine’s spectral data .
    • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ (expected m/z: 393.18).
    • X-ray Crystallography : For absolute configuration, grow crystals in ethanol/water (slow evaporation) and solve structure using SHELX .

    Advanced Research Questions

    Q. How can researchers resolve contradictions in spectral data when elucidating this compound derivatives?

    Methodology :

    • Cross-Validation : Combine NMR, IR (amide I band ~1650 cm⁻¹), and single-crystal XRD. For ambiguous signals, use 2D NMR (COSY, HSQC) .
    • Computational Aids : Perform DFT calculations (e.g., Gaussian09) to simulate NMR shifts and compare with experimental data .
    • Case Study : A 2020 study on strychnine analogs resolved conflicting NOESY signals by modeling steric hindrance in acetamido substituents .

    Q. What computational strategies predict the bioactivity of this compound analogs?

    Methodology :

    • Molecular Docking : Use AutoDock Vina to model binding to glycine receptors (PDB: 3JAD). Prioritize analogs with ΔG ≤ -8 kcal/mol .
    • QSAR Modeling : Train a model on IC₅₀ data from analogs. Descriptors include logP, polar surface area, and H-bond donors .
    • Validation : Compare predictions with in vitro assays (e.g., patch-clamp electrophysiology for receptor inhibition) .

    Q. How should researchers design experiments to investigate the metabolic stability of this compound?

    Methodology :

    • In Vitro Assays : Incubate with liver microsomes (human/rat). Monitor parent compound depletion via LC-MS/MS. Calculate t₁/₂ using first-order kinetics .
    • Enzyme Inhibition : Test CYP3A4/2D6 activity via fluorogenic substrates. Use positive controls (ketoconazole for CYP3A4) .
    • Data Interpretation : Apply Michaelis-Menten kinetics for Km and Vmax. Use GraphPad Prism for nonlinear regression .

    Methodological Challenges and Solutions

    Q. How to address low yields in the acetylation of strychnine derivatives?

    Methodology :

    • Side Reactions : Protect reactive sites (e.g., hydroxyl groups) with TMSCl before acetylation .
    • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., proline derivatives) to enhance regioselectivity .
    • Scale-Up Considerations : Use flow chemistry for exothermic reactions (prevents thermal degradation) .

    Q. What statistical approaches are suitable for analyzing dose-response data in this compound toxicity studies?

    Methodology :

    • Nonlinear Regression : Fit data to a sigmoidal curve (Hill equation) to estimate LD₅₀ .
    • Outlier Detection : Apply Grubbs’ test (α = 0.05) to exclude anomalous replicates .
    • Reporting : Follow ARRIVE guidelines for preclinical studies, including 95% confidence intervals .

    Ethical and Reproducibility Considerations

    Q. How to ensure reproducibility in synthetic protocols for this compound?

    Methodology :

    • Detailed Documentation : Specify solvent batch numbers, equipment calibration dates, and humidity/temperature during reactions .
    • Open Data : Deposit raw NMR spectra and crystallographic data in public repositories (e.g., Cambridge Crystallographic Data Centre) .

    Q. What ethical frameworks apply to in vivo studies of this compound’s neurotoxicity?

    Methodology :

    • IACUC Compliance : Adhere to the 3Rs (Replacement, Reduction, Refinement). Use computational models (e.g., ToxCast) before animal trials .
    • Transparency : Disclose conflicts of interest and funding sources per ICMJE guidelines .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.